molecular formula C11H17NOS B575178 2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone CAS No. 189940-41-8

2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone

Cat. No.: B575178
CAS No.: 189940-41-8
M. Wt: 211.323
InChI Key: VCDXGLACPASHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone is a compound that features a pyrrolidine ring substituted with a 2-oxocyclohexylmethyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone typically involves the reaction of pyrrolidine derivatives with cyclohexanone derivatives under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thione group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Pyrrolidine-2-one: A related compound with a similar pyrrolidine ring but different functional groups.

    Pyrrolidine-2,5-dione: Another similar compound with additional functional groups that confer different properties.

    Prolinol: A derivative of pyrrolidine with hydroxyl groups.

Uniqueness: 2-((2-Thioxopyrrolidin-1-yl)methyl)cyclohexanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

CAS No.

189940-41-8

Molecular Formula

C11H17NOS

Molecular Weight

211.323

IUPAC Name

2-[(2-sulfanylidenepyrrolidin-1-yl)methyl]cyclohexan-1-one

InChI

InChI=1S/C11H17NOS/c13-10-5-2-1-4-9(10)8-12-7-3-6-11(12)14/h9H,1-8H2

InChI Key

VCDXGLACPASHFW-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)CN2CCCC2=S

Synonyms

Cyclohexanone, 2-[(2-thioxo-1-pyrrolidinyl)methyl]-

Origin of Product

United States

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